1,2-Diisopropylbenzene

Overview

Description

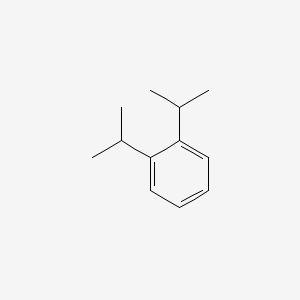

1,2-Diisopropylbenzene is an organic compound with the chemical formula C12H18. It is one of the three isomers of diisopropylbenzene, the others being 1,3-diisopropylbenzene and 1,4-diisopropylbenzene. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring at the 1 and 2 positions. It is a colorless liquid that is immiscible in water and has a boiling point of approximately 205°C .

Preparation Methods

1,2-Diisopropylbenzene is typically synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is catalyzed by Lewis acids such as aluminum trichloride. The general reaction scheme is as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]

In industrial settings, the production process involves the following steps:

Raw Material Preparation: Benzene is dried to remove water, and propylene is purified to eliminate impurities.

Alkylation Reaction: The dried benzene and purified propylene are mixed in a specific ratio, and a catalyst is added to facilitate the alkylation reaction. The reaction temperature and pressure are controlled to ensure optimal conditions.

Separation and Purification: The reaction products are separated by distillation to obtain crude this compound. Further purification is achieved through additional distillation steps to remove impurities.

Post-Treatment: The purified this compound undergoes decolorization and dehydration to ensure high quality and purity.

Chemical Reactions Analysis

Oxidation Reactions

1,2-Diisopropylbenzene undergoes selective oxidation to form hydroperoxides, which are critical intermediates in polymer production and specialty chemical synthesis.

Key Pathways:

-

Hydroperoxide Formation :

Oxidation with molecular oxygen in the presence of nickel reactors yields 2-hydroxy-2-propyl derivatives. Optimal conditions include:Parameter Value Range Source Temperature 70–150°C Pressure 5–30 barg Catalyst Aqueous alkali/Ni reactor Yield (p-Di(2-hydroxy-2-propyl)benzene) 63.1% Side products like carboxylic acids are minimized using semi-batch or continuous processes .

-

Enzymatic Oxidation :

Toluene monooxygenases (e.g., T4MO) oxidize this compound to phenol, catechol, and 1,2,3-trihydroxybenzene via successive hydroxylations .Enzyme Product Rate (nmol/min/mg protein) T4MO Phenol → Catechol 19 → 13.6 T4MO Catechol → 1,2,3-THB 2.5

Electrophilic Aromatic Substitution

The electron-donating isopropyl groups activate the benzene ring toward electrophilic substitution.

Representative Reactions:

Transalkylation and Isomerization

Industrial processes leverage transalkylation to optimize diisopropylbenzene isomer ratios:

-

Alkylation with Propylene :

Using cumene and propylene over Lewis acid catalysts (e.g., AlCl₃), this compound is synthesized alongside meta and para isomers. Post-distillation yields ~75% para isomer .Process Parameter Value Temperature 150–250°C Pressure 300–850 psig WHSV 6.0–6.5 hr⁻¹ -

Isomerization :

Meta isomers are catalytically converted to para isomers using acidic zeolites, enhancing para-diisopropylbenzene yields .

Reduction and Functionalization

This compound derivatives are reduced to alkylated cyclohexanes or functionalized for pharmaceutical applications:

Scientific Research Applications

Scientific Research Applications

Organic Synthesis

1,2-Diisopropylbenzene serves as a precursor for synthesizing various organic compounds, including dihydroxylbenzene derivatives. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable in creating complex organic structures.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized in developing intermediates and active pharmaceutical ingredients. Its interactions with enzymes can influence drug metabolism and efficacy.

Polymerization

The hydroperoxides formed from the oxidation of this compound are used as radical initiators in polymerization processes. This property makes it essential in producing polymers with specific characteristics.

Material Science

This compound is employed in producing specialty chemicals and materials with unique properties. Its hydrophobic nature allows it to be used effectively in various formulations.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Forms hydroperoxides useful as radical initiators.

- Reduction : Can be converted into different isopropyl-substituted derivatives.

- Substitution : Engages in electrophilic aromatic substitution reactions such as nitration and sulfonation.

Case Study 1: Interaction with Cytochrome P450 Enzymes

Research has demonstrated that this compound modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can significantly impact pharmacokinetics and toxicology outcomes.

Case Study 2: Effects on Gene Expression

A study investigating the effects of prolonged exposure to this compound on human cell lines revealed significant changes in gene expression profiles related to metabolic pathways and stress responses. This highlights its potential to induce cellular stress responses through biochemical interactions.

Summary Table of Applications

| Application Type | Details |

|---|---|

| Organic Synthesis | Precursor for dihydroxylbenzene derivatives |

| Pharmaceuticals | Development of active pharmaceutical ingredients |

| Polymerization | Radical initiator for polymerization processes |

| Material Science | Production of specialty chemicals |

| Biochemical Interactions | Modulates enzyme activity and affects gene expression |

Mechanism of Action

The mechanism of action of 1,2-diisopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The isopropyl groups on the benzene ring influence the reactivity and orientation of these reactions. The compound can undergo rearrangements and form intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

1,2-Diisopropylbenzene can be compared with its isomers and other similar compounds:

1,3-Diisopropylbenzene: This isomer has the isopropyl groups attached at the 1 and 3 positions. It is mainly used as a precursor for dihydroxylbenzene derivatives.

1,4-Diisopropylbenzene: This isomer has the isopropyl groups attached at the 1 and 4 positions. It is also used as a precursor for dihydroxylbenzene derivatives.

Propofol: A compound structurally similar to 1,3-diisopropylbenzene with a hydroxyl group at position 2.

This compound is unique due to its specific substitution pattern, which affects its chemical reactivity and applications in various fields.

Biological Activity

1,2-Diisopropylbenzene, also known as o-diisopropylbenzene, is an aromatic hydrocarbon with the molecular formula . This compound is of interest in various fields including organic synthesis, pharmacology, and environmental science due to its unique biochemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

This compound primarily functions as a solvent and diluent in biochemical reactions. Its hydrophobic nature allows it to interact with various enzymes and proteins, influencing their activity. Notably, it can alter the microenvironment around enzyme active sites, potentially modifying enzyme kinetics. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the oxidation of organic substances.

Biochemical Pathways

The compound can participate in transalkylation reactions and is known to form hydroperoxides that serve as radical initiators for polymerization processes. These hydroperoxides are significant in both synthetic organic chemistry and material science applications .

Cellular Effects

This compound affects cellular functions by integrating into cell membranes, thereby disrupting membrane integrity and function. This disruption can lead to alterations in signal transduction pathways and changes in gene expression related to stress responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound binds to hydrophobic pockets within proteins, which can lead to conformational changes that either inhibit or activate enzymatic activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Toxicological Studies

A key study assessed the repeated dose toxicity of this compound in rats. The study administered varying doses (0, 6, 30, 150, and 750 mg/kg body weight) over a period of 28 days. Results indicated no adverse effects on reproductive performance or offspring development at the highest dose tested (NOAEL = 750 mg/kg) .

Additionally, chronic toxicity assessments revealed a NOEC (No Observed Effect Concentration) for aquatic organisms such as Daphnia magna at approximately , which is close to the water solubility limits of the substance .

Biodegradability Studies

Research on the biodegradability of related compounds suggests that poly-(1,4-diisopropylbenzene) does not readily degrade under standard testing conditions. A study measuring carbon dioxide evolution found no significant biodegradation after 28 days . This raises concerns regarding environmental persistence.

Case Studies

Case Study 1: Interaction with Cytochrome P450 Enzymes

In vitro studies have demonstrated that this compound can modulate the activity of cytochrome P450 enzymes. These enzymes are pivotal for drug metabolism and detoxification processes in humans. The compound’s ability to enhance or inhibit these enzymes can have significant implications for pharmacokinetics and toxicology.

Case Study 2: Effects on Gene Expression

Another study investigated the impact of prolonged exposure to this compound on gene expression profiles in human cell lines. Results indicated that exposure led to significant changes in the expression of genes involved in metabolic pathways and stress responses. These findings highlight the potential for this compound to induce cellular stress responses through its interaction with cellular components.

Summary Table of Biological Activities

| Activity Type | Details |

|---|---|

| Solvent Properties | Acts as a solvent and diluent in biochemical reactions |

| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes |

| Toxicity | NOAEL established at 750 mg/kg; chronic toxicity observed in aquatic organisms |

| Biodegradability | Not readily biodegradable; significant persistence noted |

| Gene Expression | Alters expression profiles related to metabolism and stress response |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing 1,2-diisopropylbenzene, and how do catalyst systems influence selectivity?

- Methodology: The hydroperoxidation of diisopropylbenzene (DIPB) using acid catalysts (e.g., sulfuric acid) is a common route. Catalyst choice directly affects reaction efficiency and byproduct formation. For example, Wu et al. demonstrated that optimizing catalyst loading (e.g., 0.5–1.5 wt%) and reaction temperature (80–120°C) minimizes side reactions like over-oxidation .

- Data Consideration: Monitor hydroperoxide yield via iodometric titration and validate purity using HPLC (retention time: ~12–15 min under C18 column conditions) .

Q. How can researchers distinguish this compound from its isomers (1,3- and 1,4-DIPB) experimentally?

- Methodology: Use gas chromatography-mass spectrometry (GC-MS) with a polar stationary phase (e.g., DB-WAX) or nuclear magnetic resonance (NMR). For example, ¹³C NMR chemical shifts for the ipso-carbon in 1,2-DIPB occur at ~148 ppm, distinct from 1,4-DIPB (~145 ppm) .

- Data Validation: Cross-reference retention indices with databases (e.g., NIST Chemistry WebBook) and computational predictions (DFT/B3PW91/6-31G** level) for vibrational frequencies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology: Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to limit airborne exposure (<1 ppm). Emergency showers and eyewash stations must comply with OSHA standards .

- Risk Mitigation: Monitor decomposition products (e.g., hydroperoxides) using FTIR spectroscopy (O-H stretch: 3200–3600 cm⁻¹) and avoid contact with strong oxidizers .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., Gibbs free energy) of this compound isomers correlate with their experimental equilibrium concentrations?

- Methodology: Apply density functional theory (DFT) at the B3PW91/6-31G** level to calculate Gibbs free energies. For 1,2-DIPB, ΔG° ≈ −245 kJ/mol at 298 K, aligning with experimental isomer populations (e.g., 65–70% 1,3-DIPB vs. 20–25% 1,2-DIPB in mixtures) .

- Data Contradictions: Discrepancies between computed and observed ratios may arise from solvent effects or kinetic control; validate via batch reactor trials under inert atmospheres .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

- Methodology: Perform kinetic isotope effect (KIE) studies and Hammett plots to assess substituent effects. For nitration, meta-directing effects dominate due to steric hindrance from isopropyl groups, with activation energies ~15–20 kJ/mol higher than para-substitution pathways .

- Computational Support: Transition state modeling (e.g., QM/MM simulations) can visualize steric interactions and charge distribution during substitution .

Q. How can HPLC retention parameters be optimized to resolve this compound from structurally similar aromatic hydrocarbons?

- Methodology: Utilize a phenyl-hexyl column with a gradient elution (acetonitrile/water, 60:40 to 90:10 over 20 min). Retention factors (k') for 1,2-DIPB range from 4.2–4.8, influenced by π-π interactions with the stationary phase .

- Validation: Compare with ion-π interaction descriptors (e.g., Pion-π = 0.87 for 1,2-DIPB) to predict co-elution risks with halogenated analogs .

Q. What environmental fate models are appropriate for assessing this compound persistence in aquatic systems?

- Methodology: Apply EPI Suite™ to estimate biodegradation half-lives (e.g., 120–150 days) and octanol-water partition coefficients (log Kow = 4.1–4.3). Validate via microcosm studies measuring BOD5 (biological oxygen demand) under aerobic conditions .

- Data Gaps: Address discrepancies between predicted and observed bioaccumulation factors (BCF) using species-specific metabolic rate constants .

Properties

IUPAC Name |

1,2-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIRBHVFJGXOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12 H18, C12H18 | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860336 | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °C, 170 °F (Open cup), 77 °C o.c. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.25 to 0.39 mm Hg at 25 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

577-55-9, 25321-09-9 | |

| Record name | 1,2-Bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-bis(1-methylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5460R9HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.